7-(3-bromobenzyl)-3-methyl-8-(methylamino)-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
7-(3-bromobenzyl)-3-methyl-8-(methylamino)-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes a bromobenzyl group, a methyl group, and a methylamino group attached to a purine scaffold. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-bromobenzyl)-3-methyl-8-(methylamino)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps. One common approach is to start with a purine derivative, which undergoes alkylation with 3-bromobenzyl bromide in the presence of a base such as potassium carbonate. This is followed by methylation using methyl iodide and a suitable base.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions
7-(3-bromobenzyl)-3-methyl-8-(methylamino)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The bromobenzyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like methylamine in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted purine derivatives.
Scientific Research Applications
7-(3-bromobenzyl)-3-methyl-8-(methylamino)-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.
Mechanism of Action
The mechanism of action of 7-(3-bromobenzyl)-3-methyl-8-(methylamino)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with cellular processes such as DNA replication or protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- 7-(2-chlorobenzyl)-3-methyl-8-(methylamino)-3,7-dihydro-1H-purine-2,6-dione
- 7-(2-ethoxyethyl)-3-methyl-8-(methylamino)-3,7-dihydro-1H-purine-2,6-dione
- 7-(3-bromobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-ylsulfanylpropanoic acid
Uniqueness
The uniqueness of 7-(3-bromobenzyl)-3-methyl-8-(methylamino)-3,7-dihydro-1H-purine-2,6-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromobenzyl group enhances its potential interactions with biological targets, making it a valuable compound for research and development .
Properties
CAS No. |
476480-92-9 |
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Molecular Formula |
C14H14BrN5O2 |
Molecular Weight |
364.20 g/mol |
IUPAC Name |
7-[(3-bromophenyl)methyl]-3-methyl-8-(methylamino)purine-2,6-dione |
InChI |
InChI=1S/C14H14BrN5O2/c1-16-13-17-11-10(12(21)18-14(22)19(11)2)20(13)7-8-4-3-5-9(15)6-8/h3-6H,7H2,1-2H3,(H,16,17)(H,18,21,22) |
InChI Key |
NTUQCWOLJRIXAZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC2=C(N1CC3=CC(=CC=C3)Br)C(=O)NC(=O)N2C |
Origin of Product |
United States |
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